molecular formula C7H8N2O4 B15330148 2-Methoxy-5-methyl-4-nitropyridine 1-oxide

2-Methoxy-5-methyl-4-nitropyridine 1-oxide

Cat. No.: B15330148
M. Wt: 184.15 g/mol
InChI Key: QTTODKOLJDJNLK-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H8N2O4. It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and nitro functional groups, as well as an N-oxide moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methoxy-5-methylpyridine followed by oxidation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products Formed

Scientific Research Applications

2-Methoxy-5-methyl-4-nitropyridine 1-oxide is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as an intermediate in the synthesis of drugs.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the N-oxide moiety can act as a ligand for metal ions, influencing catalytic processes. The compound’s effects are mediated through these interactions, affecting biochemical pathways and molecular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methyl-5-nitropyridine: Similar structure but lacks the N-oxide moiety.

    2-Chloro-5-methyl-4-nitropyridine 1-oxide: Similar structure with a chloro substituent instead of methoxy.

    2-Hydroxy-5-methyl-4-nitropyridine: Similar structure with a hydroxy group instead of methoxy.

Properties

IUPAC Name

2-methoxy-5-methyl-4-nitro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-5-4-8(10)7(13-2)3-6(5)9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTODKOLJDJNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1[N+](=O)[O-])OC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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